2-[4-(iodomethyl)piperidin-1-yl]pyrimidine

Organic Synthesis Medicinal Chemistry Halogen Reactivity

Researchers need reactive handles for efficient nucleophilic substitution or palladium-catalyzed coupling. Chloro and bromo analogs often require harsh conditions or fail. This iodomethyl derivative solves that. - **Superior leaving group:** Iodine enables faster SN2 reactions (amines, thiols, alcohols) and higher chemoselectivity vs. Cl/Br. - **Cross-coupling ready:** Direct Suzuki-Miyaura, Negishi on piperidine ring - not feasible with chloromethyl. - **High purity (≥98%):** Minimizes biological assay interference; ideal for SAR libraries & protease inhibitor scaffolds. - **Procurement:** Available in research quantities with reliable global logistics.

Molecular Formula C10H14IN3
Molecular Weight 303.14 g/mol
Cat. No. B8266159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(iodomethyl)piperidin-1-yl]pyrimidine
Molecular FormulaC10H14IN3
Molecular Weight303.14 g/mol
Structural Identifiers
SMILESC1CN(CCC1CI)C2=NC=CC=N2
InChIInChI=1S/C10H14IN3/c11-8-9-2-6-14(7-3-9)10-12-4-1-5-13-10/h1,4-5,9H,2-3,6-8H2
InChIKeyGLWZJIXPMDGMJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(Iodomethyl)piperidin-1-yl]pyrimidine Chemical Identity and Procurement


2-[4-(Iodomethyl)piperidin-1-yl]pyrimidine (CAS: 1052100-62-5) is a heterocyclic building block featuring a pyrimidine core linked via its 2-position to a piperidine ring substituted at the 4-position with an iodomethyl (-CH₂I) group. Its molecular formula is C₁₀H₁₄IN₃, with a molecular weight of 303.14 g/mol . The compound is commercially available with a standard purity specification of ≥98% from major suppliers . This structure provides a reactive handle for nucleophilic substitution and cross-coupling chemistry, positioning it as a versatile intermediate in medicinal chemistry and chemical biology applications.

Handle Reactive iodomethyl group for nucleophilic substitution and cross-coupling
Supply High commercial purity reduces pre-synthesis purification steps
Scaffold Piperidine–pyrimidine motif for CNS and protease inhibitor research

Why 2-[4-(Iodomethyl)piperidin-1-yl]pyrimidine Cannot Be Replaced


Direct substitution of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine with its chloro- (C₁₀H₁₄ClN₃, MW 211.69) or bromo- (C₁₀H₁₄BrN₃, MW ~256.14) analogs is not chemically or strategically equivalent . The iodine atom in the iodomethyl group serves as a superior leaving group, conferring significantly higher reactivity in nucleophilic substitution and cross-coupling reactions . This difference in reactivity alters reaction kinetics, yields, and chemoselectivity in multi-step syntheses. Therefore, selecting the specific iodomethyl derivative is essential for optimizing reaction conditions and achieving targeted synthetic outcomes. The quantitative evidence below details these critical differentiators.

The weaker C–I bond vs. C–Cl leads to markedly different reaction kinetics; chloro or bromo analogs may not deliver comparable yields in nucleophilic substitution or cross-coupling.
Chloromethyl analog typically carries a lower purity specification, potentially introducing impurities that require additional in-house purification.
The iodomethyl-piperidine substructure is documented for protease inhibitor and CNS drug synthesis; simpler halo-alkyl pyrimidines lack this bifunctional utility and may not support the same SAR exploration.

2-[4-(Iodomethyl)piperidin-1-yl]pyrimidine Quantitative Evidence


Nucleophilic Substitution: Iodomethyl vs. Chloromethyl

The iodomethyl group in 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine is a significantly better leaving group than the chloromethyl group in its analog, 2-(4-(chloromethyl)piperidin-1-yl)pyrimidine. This is due to the lower bond dissociation energy of the C-I bond (approx. 209 kJ/mol) compared to the C-Cl bond (approx. 327 kJ/mol). This difference translates to a higher reactivity in nucleophilic substitution (SN2) reactions, allowing for faster reaction kinetics and often higher yields under milder conditions .

Reactivity: I vs Cl
Class-level inference
C–I BDE ~209 kJ/mol vs C–Cl ~327 kJ/mol
Higher leaving-group ability supports SN2 chemistry
Bond energy values are class-level; actual reactivity depends on reaction conditions
Organic Synthesis Medicinal Chemistry Halogen Reactivity

Commercial Purity: Iodomethyl vs. Chloromethyl Analog

2-[4-(Iodomethyl)piperidin-1-yl]pyrimidine is readily available from commercial suppliers with a standard purity of 98% or higher, as confirmed by batch-specific analytical data (NMR, HPLC, GC) . In contrast, its direct 4-chloromethyl analog is often available at a lower standard purity of 95% . The higher purity specification reduces the need for pre-synthesis purification, saving time and resources, and ensures more accurate stoichiometry in subsequent reactions.

Commercial Purity
Cross-study comparable
98% (iodomethyl) vs 95% (chloromethyl)
Higher starting purity reduces purification needs
Supplier-reported typical purities; batch-specific QC data available
Chemical Procurement Quality Control Building Blocks

4-(Iodomethyl)piperidine: CNS Drug Intermediate

The 4-(iodomethyl)piperidine substructure, which is a key component of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine, has been specifically investigated and utilized as a versatile intermediate in the synthesis of protease inhibitors and central nervous system (CNS) drug candidates . While this is a class-level observation, it highlights the strategic value of the iodomethyl-piperidine motif in medicinal chemistry. The combination of this motif with a pyrimidine core creates a bifunctional scaffold with distinct opportunities for SAR studies, which is not possible with simpler alkyl or halo-pyrimidine alternatives.

Medicinal Chemistry Utility
Class-level inference
4-(Iodomethyl)piperidine motif documented for protease inhibitors & CNS drug candidates
May support SAR studies in drug discovery
Review of synthetic applications; not validated for this specific compound
CNS Drug Discovery Protease Inhibitors Chemical Intermediates

2-[4-(Iodomethyl)piperidin-1-yl]pyrimidine Key Applications


CNS Library Synthesis via Nucleophilic Substitution

Researchers building compound libraries for CNS targets can leverage the enhanced reactivity of the iodomethyl group (as established in Section 3) to efficiently append diverse nucleophiles (amines, thiols, alcohols) to the piperidine ring. The higher reactivity compared to chloro- or bromo-analogs allows for faster, higher-yielding parallel synthesis, accelerating SAR exploration. The high commercial purity (98%) ensures that the starting material does not introduce impurities that could complicate biological assay results .

Piperidine Scaffold for Protease Inhibitors

For medicinal chemistry programs focused on protease inhibition, 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine serves as a direct entry point to the privileged piperidine-pyrimidine scaffold. The iodomethyl group provides a unique attachment point for introducing structural diversity, a feature documented for the 4-(iodomethyl)piperidine motif in this therapeutic area . This allows chemists to explore a distinct chemical space compared to using simple alkyl or aryl-substituted pyrimidines.

Cross-Coupling for Heterocycle Synthesis

The iodomethyl group can act as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi), enabling the direct introduction of aryl or alkyl groups onto the piperidine ring . This strategy is not as readily accessible with the less reactive chloromethyl analog. The resulting products can serve as advanced intermediates for more complex heterocyclic systems, such as those found in kinase inhibitors or other targeted therapeutics.

Application
Selection Property
Validation Focus
CNS compound library synthesis
Reactive iodomethyl handle for parallel nucleophilic diversification
Nucleophile diversity and yield consistency
Protease inhibitor SAR exploration
Piperidine–pyrimidine scaffold with specific iodomethyl attachment point
Privileged structure diversification and synthetic entry
Heterocycle synthesis via cross-coupling
Iodomethyl group as a Pd-catalyzed coupling handle
Coupling compatibility and structural complexity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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